molecular formula C14H17N3O3 B2753979 N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014027-26-9

N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2753979
CAS No.: 1014027-26-9
M. Wt: 275.308
InChI Key: TUPGGQFMEKNNSN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyrazole carboxamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The introduction of the ethoxyphenyl and methoxy groups can be achieved through nucleophilic substitution reactions. This may involve the use of ethyl iodide and methoxybenzene in the presence of a strong base like sodium hydride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the pyrazole derivative with an appropriate isocyanate or by amidation reactions using carboxylic acids and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield the corresponding amine. Common reducing agents include lithium aluminum hydride and borane.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrazole moiety. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, borane.

    Substitution Reagents: Halogens, alkyl halides, amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific biological targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-3-methoxy-1H-pyrazole-4-carboxamide
  • N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
  • N-(2-ethoxyphenyl)-3-methoxy-1H-pyrazole-5-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its specific interactions with molecular targets and its reactivity profile make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-20-12-8-6-5-7-11(12)15-13(18)10-9-17(2)16-14(10)19-3/h5-9H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPGGQFMEKNNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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